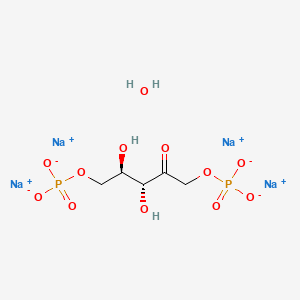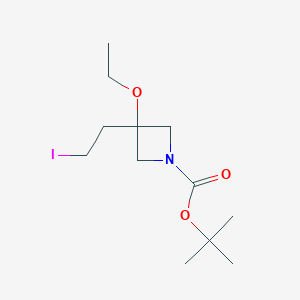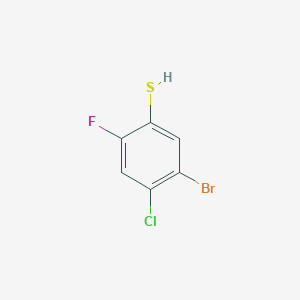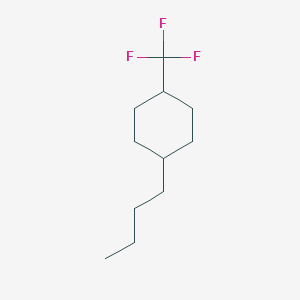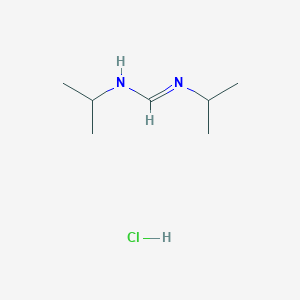
N,N'-Diisopropylformimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropylformimidamide hydrochloride is an organic compound with the molecular formula C7H16N2·HCl. It is a derivative of formimidamide, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylformimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of diisopropylamine with formamide under acidic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to promote the formation of N,N’-Diisopropylformimidamide.
- The resulting product is then treated with hydrochloric acid to form N,N’-Diisopropylformimidamide hydrochloride.
Diisopropylamine: reacts with in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylformimidamide hydrochloride often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diisopropylformimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Formimidamides: Formed through substitution reactions.
Scientific Research Applications
N,N’-Diisopropylformimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-Diisopropylformimidamide hydrochloride exerts its effects involves the interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the formimidamide group, which can donate electron density to electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diisopropylcarbodiimide: Another compound with similar reactivity, used in peptide synthesis.
N,N-Dimethylformamide: A commonly used solvent with similar structural features.
N,N-Dimethylacetamide: Another solvent with similar applications in organic synthesis.
Uniqueness
N,N’-Diisopropylformimidamide hydrochloride is unique due to its specific reactivity and the presence of isopropyl groups, which provide steric hindrance and influence its chemical behavior. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
CAS No. |
91773-89-6 |
|---|---|
Molecular Formula |
C7H17ClN2 |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N,N'-di(propan-2-yl)methanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6(2)8-5-9-7(3)4;/h5-7H,1-4H3,(H,8,9);1H |
InChI Key |
GDGJOQWXXQZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC=NC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

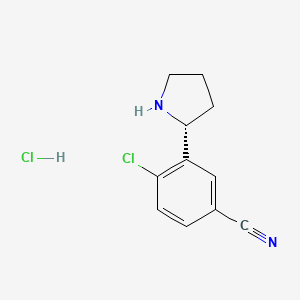
![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
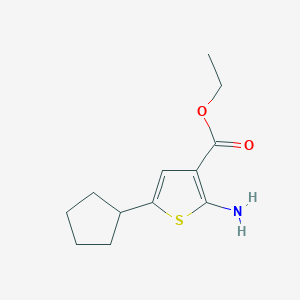
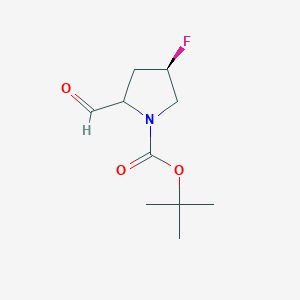
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
